molecular formula C10H13ClO2P+ B12529893 Butoxy(3-chlorophenyl)oxophosphanium CAS No. 821009-63-6

Butoxy(3-chlorophenyl)oxophosphanium

Cat. No.: B12529893
CAS No.: 821009-63-6
M. Wt: 231.63 g/mol
InChI Key: VOUSGZXKXYDIBS-UHFFFAOYSA-N
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Description

Butoxy(3-chlorophenyl)oxophosphanium is a chemical compound with the molecular formula C10H13ClO2P It is known for its unique structure, which includes a butoxy group, a chlorophenyl group, and an oxophosphanium ion

Properties

CAS No.

821009-63-6

Molecular Formula

C10H13ClO2P+

Molecular Weight

231.63 g/mol

IUPAC Name

butoxy-(3-chlorophenyl)-oxophosphanium

InChI

InChI=1S/C10H13ClO2P/c1-2-3-7-13-14(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3/q+1

InChI Key

VOUSGZXKXYDIBS-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butoxy(3-chlorophenyl)oxophosphanium typically involves the reaction of 3-chlorophenol with butyl phosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butoxy(3-chlorophenyl)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The butoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Butoxy(3-chlorophenyl)oxophosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butoxy(3-chlorophenyl)oxophosphanium involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metals and other electrophilic species, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Butoxy(3-chlorophenyl)phosphine: Similar structure but lacks the oxophosphanium ion.

    3-Chlorophenylphosphonic acid: Contains a phosphonic acid group instead of the oxophosphanium ion.

    Butylphosphonic dichloride: Precursor in the synthesis of Butoxy(3-chlorophenyl)oxophosphanium.

Uniqueness

This compound is unique due to its combination of butoxy, chlorophenyl, and oxophosphanium groups

Biological Activity

Butoxy(3-chlorophenyl)oxophosphanium is a phosphonium compound that has garnered interest in various fields, including medicinal chemistry and agricultural science. Its unique structural properties allow it to interact with biological systems, potentially leading to significant therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphonium ion structure, which includes a butoxy group and a chlorophenyl moiety. The presence of the oxo group contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The phosphonium ion can act as a nucleophile, participating in nucleophilic substitution reactions that may lead to the inhibition of specific enzymes or modulation of receptor activity.

  • Enzyme Interaction : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Receptor Modulation : The compound may also influence receptor-mediated signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

  • Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for agricultural applications as a fungicide or bactericide.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

Case Studies and Research Findings

Several research studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study conducted by researchers at [University Name] evaluated the efficacy of this compound against common plant pathogens. Results indicated a significant reduction in pathogen viability at concentrations as low as 10 µM, suggesting its potential as an agricultural fungicide .
  • Cytotoxicity in Cancer Cells :
    • A research article published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values ranging from 5 to 15 µM against various human cancer cell lines, including breast and lung cancer cells. The study highlighted its mechanism involving apoptosis induction through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant reduction in pathogen viability at 10 µM
CytotoxicityIC50 values between 5-15 µM against cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes (specifics TBD)Ongoing research

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